molecular formula C4H6O2 B12831481 1-Hydroxycyclopropane-1-carbaldehyde

1-Hydroxycyclopropane-1-carbaldehyde

Cat. No.: B12831481
M. Wt: 86.09 g/mol
InChI Key: PEDSSYSZXFKUEG-UHFFFAOYSA-N
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Description

1-Hydroxycyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C4H6O2. It is a member of the cyclopropane family, characterized by a three-membered ring structure.

Chemical Reactions Analysis

1-Hydroxycyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Hydroxycyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxycyclopropane-1-carbaldehyde involves its reactivity due to the strained cyclopropane ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

1-Hydroxycyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives, such as:

    Cyclopropanecarboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.

    Cyclopropanol: Contains a hydroxyl group attached to the cyclopropane ring.

Properties

IUPAC Name

1-hydroxycyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-3-4(6)1-2-4/h3,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDSSYSZXFKUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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